4-(5-Bromopentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one
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Overview
Description
4-(5-Bromopentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one is a heterocyclic compound that features a thieno[3,4-d]imidazole core structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of a bromopentyl side chain adds to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromopentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of a thieno[3,4-d]imidazole derivative with a bromopentyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromopentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopentyl side chain can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to modify the thieno[3,4-d]imidazole core.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
4-(5-Bromopentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of 4-(5-Bromopentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one involves its interaction with specific molecular targets. The bromopentyl side chain allows the compound to bind to target proteins or enzymes, potentially inhibiting their activity. The thieno[3,4-d]imidazole core structure may also interact with nucleic acids or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Chloropentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one
- 4-(5-Iodopentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one
- 4-(5-Methylpentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one
Uniqueness
The uniqueness of 4-(5-Bromopentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one lies in its bromopentyl side chain, which imparts distinct reactivity and potential biological activity compared to its analogs. The presence of the bromine atom makes it more reactive in substitution reactions, allowing for the synthesis of a wide range of derivatives .
Properties
Molecular Formula |
C10H17BrN2OS |
---|---|
Molecular Weight |
293.23 g/mol |
IUPAC Name |
4-(5-bromopentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one |
InChI |
InChI=1S/C10H17BrN2OS/c11-5-3-1-2-4-8-9-7(6-15-8)12-10(14)13-9/h7-9H,1-6H2,(H2,12,13,14) |
InChI Key |
UOEFYJDREUFJRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(S1)CCCCCBr)NC(=O)N2 |
Origin of Product |
United States |
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